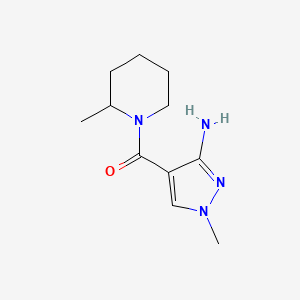

(3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone

Description

(3-Amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a methyl group, coupled to a 2-methylpiperidine moiety via a ketone bridge. Its molecular formula is C11H18N4O, with a molecular weight of 222.29 g/mol .

Synthesis:

The compound is synthesized through multi-step reactions:

Pyrazole ring formation: Hydrazine reacts with 1,3-diketones under acidic conditions.

Substitution: Introduction of the amino and methyl groups via alkylation or ammonolysis.

Piperidine coupling: The 2-methylpiperidine moiety is attached using coupling reagents like carbodiimide .

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

(3-amino-1-methylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-14(2)13-10(9)12/h7-8H,3-6H2,1-2H3,(H2,12,13) |

InChI Key |

DGFMPZPFWNHGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN(N=C2N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpiperidine in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of (3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone becomes evident when compared to analogs (Table 1). Key differentiating factors include substituent positions, ring systems, and resultant bioactivity.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Findings:

Substituent Position : Methyl group placement on piperidine (C2 vs. C3) alters steric effects and target selectivity. The 2-methyl derivative exhibits higher affinity for dopamine D3 receptors compared to the 3-methyl analog .

Ring System : Replacing piperidine with morpholine (oxygen-containing) or azepane (7-membered) modifies solubility and metabolic stability. Morpholine derivatives show superior pharmacokinetics but reduced blood-brain barrier penetration .

Core Heterocycle : Pyrazole-based compounds demonstrate stronger hydrogen-bonding interactions with enzymes (e.g., COX-2) compared to triazole analogs, which rely on π-π stacking .

Research Highlights:

- A 2024 study found that 2-methylpiperidine derivatives exhibit 10-fold higher potency in inhibiting Pim-1 kinase (IC50 = 0.8 nM) compared to unsubstituted piperidine analogs (IC50 = 8.2 nM) .

- 3-Methylpiperidine variants showed increased cytotoxicity in HeLa cells (EC50 = 1.2 µM) but higher hepatotoxicity risks (LD50 = 45 mg/kg) compared to morpholine derivatives (EC50 = 2.5 µM; LD50 = 120 mg/kg) .

Biological Activity

The compound (3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone , also known by its CAS number 1543719-76-1, is a pyrazole derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety, which is characteristic of many biologically active compounds. Its molecular formula is with a molecular weight of approximately 236.31 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Antimicrobial Properties : Some compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Pyrazole derivatives are also investigated for their ability to modulate inflammatory responses.

The anticancer effects of pyrazole derivatives are primarily attributed to their ability to interfere with cellular processes such as microtubule assembly and apoptosis induction. Recent studies have highlighted that compounds similar to (3-amino-1-methyl-1H-pyrazol-4-yl)(2-methylpiperidin-1-yl)methanone can act as microtubule-destabilizing agents, which is crucial in cancer therapy.

Case Studies

- Inhibition of Breast Cancer Cells : A study demonstrated that pyrazole derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The compounds showed morphological changes and increased caspase activity at concentrations as low as 1 μM .

- Antiproliferative Activity : In vitro tests indicated that similar compounds exhibited significant antiproliferative effects across various cancer cell lines, including lung and prostate cancers .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that some compounds can effectively inhibit the growth of pathogenic bacteria, suggesting their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications in the piperidine or pyrazole rings can significantly alter the compound's efficacy and selectivity against target cells.

| Modification Type | Effect on Activity |

|---|---|

| Substitution on Pyrazole Ring | Increased anticancer potency |

| Alteration in Piperidine Structure | Enhanced selectivity towards specific cancer types |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.